

# The Evolution of Cleavable Linkers in Antibody-Drug Conjugate Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, offering the potential to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. Central to the design and efficacy of these complex biotherapeutics is the linker, the chemical bridge connecting the monoclonal antibody (mAb) to the cytotoxic payload. Cleavable linkers, in particular, have undergone significant evolution, with sophisticated designs engineered to remain stable in systemic circulation and release the payload under specific physiological conditions within the tumor microenvironment or inside cancer cells. This technical guide provides an in-depth exploration of the core principles, mechanisms, and developmental trajectory of cleavable linkers in ADCs.

## The Crucial Role of Linker Technology

The linker in an ADC is a critical determinant of its therapeutic index, influencing its stability, efficacy, and safety profile.[1][2] An ideal cleavable linker must strike a delicate balance: it needs to be sufficiently stable in the bloodstream to prevent premature payload release, which could lead to off-target toxicity, yet be labile enough to efficiently liberate the cytotoxic drug at the tumor site.[1][3] The evolution of linker technology has been driven by the need to optimize this balance, leading to the development of several distinct classes of cleavable linkers, each with unique mechanisms of action.



# Major Classes of Cleavable Linkers and Their Mechanisms

Cleavable linkers are broadly categorized based on their mechanism of cleavage, which is designed to exploit the unique physiological and biochemical differences between the systemic circulation and the tumor microenvironment or intracellular compartments of cancer cells.[1]

### pH-Sensitive Linkers: Exploiting the Acidic Milieu

One of the earliest strategies in cleavable linker design involved leveraging the lower pH of endosomal and lysosomal compartments (pH 4.5-6.5) compared to the physiological pH of blood (~7.4).[3][4][5]

Hydrazone Linkers: These were among the first pH-sensitive linkers to be clinically
evaluated.[2] The hydrazone bond is relatively stable at neutral pH but undergoes hydrolysis
under acidic conditions, releasing the payload.[4][6] However, early generation hydrazone
linkers exhibited some instability in plasma, leading to premature drug release and potential
off-target toxicity.[2][7]

## Protease-Sensitive Linkers: Unlocking Payloads with Tumor-Associated Enzymes

This class of linkers incorporates peptide sequences that are specifically recognized and cleaved by proteases that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells, such as cathepsins.[8]

• Dipeptide Linkers (e.g., Valine-Citrulline): The valine-citrulline (Val-Cit) dipeptide linker is one of the most successful and widely used protease-sensitive linkers.[8] It is designed to be cleaved by cathepsin B, a lysosomal protease often upregulated in tumor cells.[8] This linker demonstrates excellent stability in human plasma.[2] Upon internalization of the ADC and trafficking to the lysosome, cathepsin B cleaves the peptide bond, initiating the release of the payload, often through a self-immolative spacer like p-aminobenzyl carbamate (PABC).[9]

# Glutathione-Sensitive Linkers: Leveraging the Reducing Intracellular Environment



The intracellular environment, particularly the cytosol, has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the extracellular space.[5][10] Disulfide linkers are designed to exploit this differential.

• Disulfide Linkers: These linkers contain a disulfide bond that is stable in the oxidizing environment of the bloodstream.[5] Upon internalization into the cell, the high intracellular concentration of glutathione reduces the disulfide bond, leading to the cleavage of the linker and release of the payload.[9][11] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[12]

# **β-Glucuronide Linkers: A Newer Generation of Enzyme- Cleavable Linkers**

More recent developments have focused on utilizing other lysosomal enzymes for more specific payload release.

β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme abundant
in the lysosomal compartment and also found in the tumor microenvironment.[13] ADCs with
β-glucuronide linkers have shown high plasma stability and potent antitumor activity.[13] The
hydrophilic nature of the glucuronide moiety can also help to mitigate aggregation issues
sometimes seen with hydrophobic drug-linker complexes.[13]

## **Quantitative Comparison of Cleavable Linkers**

The choice of linker significantly impacts the pharmacokinetic profile and overall performance of an ADC. The following tables summarize key quantitative data for different cleavable linkers, providing a basis for comparison.

Table 1: Plasma Stability of Cleavable Linkers



| Linker Type                           | Linker<br>Example                   | ADC<br>Example                  | Plasma<br>Half-life (t½)       | Species  | Reference(s |
|---------------------------------------|-------------------------------------|---------------------------------|--------------------------------|----------|-------------|
| pH-Sensitive                          | Hydrazone                           | Gemtuzumab ozogamicin           | 183 hours (at pH 7.4)          | In vitro | [7]         |
| Phenylketone<br>-derived<br>hydrazone | -                                   | ~2 days                         | Human and<br>Mouse             | [2]      |             |
| Protease-<br>Sensitive                | Valine-<br>Citrulline (Val-<br>Cit) | Brentuximab<br>vedotin          | ~230 days<br>(human<br>plasma) | Human    | [2]         |
| Phenylalanin<br>e-Lysine<br>(Phe-Lys) | -                                   | ~30 days<br>(human<br>plasma)   | Human                          | [2]      |             |
| Valine-<br>Citrulline (Val-<br>Cit)   | -                                   | 80 hours<br>(mouse<br>plasma)   | Mouse                          | [2]      |             |
| Phenylalanin<br>e-Lysine<br>(Phe-Lys) | -                                   | 12.5 hours<br>(mouse<br>plasma) | Mouse                          | [2]      | _           |
| Glutathione-<br>Sensitive             | SPP                                 | -                               | -                              | -        | [14]        |
| β-<br>Glucuronide                     | Glucuronide-<br>MMAF                | cAC10-<br>MMAF                  | 81 days<br>(extrapolated)      | Rat      | [15]        |

Note: Direct comparison of half-life data across different studies should be done with caution due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.

Table 2: In Vivo Efficacy of ADCs with Different Cleavable Linkers



| ADC                    | Target | Linker Type                                      | Xenograft<br>Model     | Efficacy<br>Outcome                             | Reference(s |
|------------------------|--------|--------------------------------------------------|------------------------|-------------------------------------------------|-------------|
| cAC10-9a               | CD30   | β-<br>Glucuronide                                | Karpas 299<br>lymphoma | Cures in all<br>animals at<br>≥0.5 mg/kg        | [15]        |
| c1F6-9b                | CD70   | β-<br>Glucuronide                                | Renal cell carcinoma   | Efficacious at 0.75 mg/kg                       | [15]        |
| 1-CD79b                | CD79b  | Tandem-<br>cleavage<br>(Glucuronide-<br>Val-Cit) | Granta 519             | Complete<br>responses in<br>6/6 mice            | [16]        |
| 5-CD79b                | CD79b  | Monocleavag<br>e (Val-Cit)                       | Granta 519             | Complete responses in 3/6 mice                  | [16]        |
| APL-1081-<br>based ADC | HER2   | Exo-linker<br>(EVC)                              | NCI-N87                | Outperformed<br>Mc-VC-PAB-<br>MMAE-based<br>ADC | [17]        |

# Mandatory Visualizations Signaling Pathways and Experimental Workflows



#### General Mechanism of ADC Action



Click to download full resolution via product page

Figure 1: ADC internalization and payload release pathway.



# Protease-Sensitive (Val-Cit) Acidic Environment (Endosome/Lysosome, pH 4.5-6.5) Hydrolysis of Hydrazone Bond Payload Release Payload Release Protease-Sensitive (Val-Cit) Glutathione-Sensitive (Disulfide) High Intracellular Glutathione (GSH) Reduction of Disulfide Bond Payload Release

Click to download full resolution via product page

Figure 2: Linker cleavage mechanisms.



# General Workflow for ADC Development and Testing Target Antigen Selection Antibody Linker-Payload Development Synthesis Antibody-Payload Conjugation ADC Characterization (DAR, Aggregation) In Vitro Testing (Cytotoxicity, Stability) In Vivo Testing (Efficacy, PK, Toxicology)

Click to download full resolution via product page

Clinical Development

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. benchchem.com [benchchem.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. adc.bocsci.com [adc.bocsci.com]
- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 6. researchgate.net [researchgate.net]
- 7. adc.bocsci.com [adc.bocsci.com]
- 8. adc.bocsci.com [adc.bocsci.com]
- 9. researchgate.net [researchgate.net]
- 10. Emerging Mechanisms of Glutathione-dependent Chemistry in Biology and Disease -PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glutathione disulfide Wikipedia [en.wikipedia.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Evolution of Cleavable Linkers in Antibody-Drug Conjugate Development: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139226#the-evolution-of-cleavable-linkers-in-antibody-drug-conjugate-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com